6-Sulfooxymethylbenzo(a)pyrene
Overview
Description
6-Sulfooxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon derivative known for its electrophilic and carcinogenic properties. It is an ultimate electrophilic and carcinogenic form of the intermediary metabolite 6-hydroxymethylbenzo(a)pyrene. This compound is of significant interest in the field of toxicology and cancer research due to its ability to form covalent bonds with critical macromolecules, leading to mutagenic and carcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Sulfooxymethylbenzo(a)pyrene can be synthesized through the sulfonation of 6-hydroxymethylbenzo(a)pyrene. This process involves the use of sulfotransferase enzymes or chemical synthesis methods. The reaction typically requires the presence of 3’-phosphoadenosine 5’-phosphosulfate (PAPS) as a cofactor for the enzymatic sulfonation .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale preparation, involving the sulfonation of 6-hydroxymethylbenzo(a)pyrene using appropriate sulfotransferase enzymes or chemical reagents .
Chemical Reactions Analysis
Types of Reactions
6-Sulfooxymethylbenzo(a)pyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various electrophilic intermediates.
Reduction: Reduction reactions can convert it back to less reactive forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various electrophilic intermediates, reduced forms of the compound, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Sulfooxymethylbenzo(a)pyrene is primarily used in scientific research to study its carcinogenic and mutagenic properties. It serves as a model compound for understanding the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis. Research applications include:
Chemistry: Studying its reactivity and interaction with other chemical species.
Biology: Investigating its effects on cellular processes and DNA.
Medicine: Exploring its role in cancer development and potential therapeutic interventions.
Mechanism of Action
6-Sulfooxymethylbenzo(a)pyrene exerts its effects through the formation of covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolically activated by sulfotransferase enzymes, which convert it into its electrophilic form. This electrophilic form can then interact with nucleophilic sites on DNA, proteins, and other macromolecules, leading to cellular damage and cancer development .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethylbenzo(a)pyrene: The precursor to 6-sulfooxymethylbenzo(a)pyrene, also known for its carcinogenic properties.
6-Methylbenzo(a)pyrene: Another metabolite of benzo(a)pyrene with similar carcinogenic effects.
Benzo(a)pyrene: The parent compound, a well-known carcinogen found in tobacco smoke and grilled foods.
Uniqueness
This compound is unique due to its high reactivity and ability to form stable DNA adducts, making it a potent carcinogen. Its electrophilic nature and the formation of covalent bonds with critical macromolecules distinguish it from other similar compounds .
Properties
IUPAC Name |
benzo[b]pyren-6-ylmethyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4S/c22-26(23,24)25-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPSIKNQCJUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2COS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68041-18-9 (hydrochloride salt) | |
Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70222116 | |
Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71839-05-9 | |
Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Sulfooxymethylbenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-SULFOOXYMETHYLBENZO(A)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAG9DZK6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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